Cas no 1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate)

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-1825709
- methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
- 1822462-86-1
- Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
-
- インチ: 1S/C9H10N2O5/c1-16-9(13)8(10)5-2-3-6(11(14)15)7(12)4-5/h2-4,8,12H,10H2,1H3
- InChIKey: MLKZECKLETZCFN-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)=O
計算された属性
- 精确分子量: 226.05897142g/mol
- 同位素质量: 226.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 118Ų
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825709-10.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1825709-2.5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1825709-0.25g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1825709-5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 5g |
$2566.0 | 2023-09-19 | ||
Enamine | EN300-1825709-0.1g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1825709-5.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1825709-1g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 1g |
$884.0 | 2023-09-19 | ||
Enamine | EN300-1825709-0.5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1825709-0.05g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1825709-1.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 1g |
$884.0 | 2023-05-23 |
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetateに関する追加情報
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate (CAS No. 1822462-86-1): A Comprehensive Overview
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate, identified by its CAS number 1822462-86-1, is a compound of significant interest in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate consists of an acetate moiety linked to an amino group, which is further substituted with a 3-hydroxy-4-nitrophenyl group. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, enabling the construction of more complex molecules with tailored biological activities. The presence of both hydroxyl and nitro functional groups on the aromatic ring introduces a rich chemical reactivity, making it a valuable scaffold for further derivatization and functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring nitroaromatic and hydroxylated aromatic structures. These types of molecules have shown promise in various preclinical studies as candidates for treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The combination of an amino group and an acetate side chain in Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate suggests that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
One of the most compelling aspects of this compound is its potential role as a chiral building block in drug design. The presence of stereocenters in its structure allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving high selectivity and efficacy in therapeutic applications. Researchers have been exploring the use of such chiral compounds to develop targeted therapies that minimize side effects while maximizing therapeutic benefits.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate. Through molecular docking studies, scientists have been able to identify potential binding sites on target proteins and predict how this compound might interact with them. These studies have provided valuable insights into the mechanisms by which this compound could exert its biological effects, paving the way for more rational drug design strategies.
The synthesis of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate has also been optimized to ensure high yields and purity. Modern synthetic techniques, including catalytic hydrogenation and asymmetric synthesis, have been employed to produce this compound with minimal byproducts. These advancements in synthetic methodology are crucial for ensuring that researchers have access to high-quality starting materials for their investigations.
In addition to its pharmacological potential, Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate has shown promise as a tool compound in biochemical research. Its unique reactivity allows it to be used as a probe to study enzyme mechanisms and interactions. For instance, researchers have utilized this compound to investigate the role of specific enzymes in metabolic pathways and to develop inhibitors that could modulate these pathways for therapeutic purposes.
The use of Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate in clinical trials is still in its early stages, but preliminary results are encouraging. Studies have demonstrated that derivatives of this compound can modulate inflammatory responses and may have applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. While more research is needed to fully understand its therapeutic potential, these early findings suggest that this compound could be a valuable addition to the arsenal of drugs used to treat chronic inflammatory diseases.
The future prospects for Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of biological systems continues to grow, so too will our ability to harness compounds like this one for therapeutic purposes. Whether used as a starting material for drug development or as a tool compound in biochemical research, Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate is poised to play a significant role in advancing our knowledge and capabilities in the chemical and biomedical sciences.
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